molecular formula C8H9NO B1603641 2-Ethenyl-6-methoxypyridine CAS No. 204569-88-0

2-Ethenyl-6-methoxypyridine

Cat. No. B1603641
M. Wt: 135.16 g/mol
InChI Key: KETGPRGSYCRMBQ-UHFFFAOYSA-N
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Description

2-Ethenyl-6-methoxypyridine is a chemical compound with the molecular formula C8H7NO . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of 2-Ethenyl-6-methoxypyridine is represented by the InChI code: 1S/C8H7NO/c1-3-7-5-4-6-8(9-7)10-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Ethenyl-6-methoxypyridine has a molecular weight of 133.15 . It is stored at room temperature . The physical form of this compound is a powder .

Scientific Research Applications

Metalation of Aromatic Compounds

2-Ethenyl-6-methoxypyridine and similar compounds have been explored in the context of aromatic metalation. A study by (Nagaradja et al., 2012) discussed the deprotonation of 2-methoxypyridine using lithium–iron combinations. This research highlights the potential of such compounds in creating new metal-organic frameworks and complexes.

Synthesis of Binuclear Complexes

Research by (Arena et al., 1992) investigated the use of a compound similar to 2-Ethenyl-6-methoxypyridine in synthesizing binuclear complexes. This study underscores the role of such compounds in forming complex molecular structures, potentially useful in catalysis and materials science.

Solar Cell Applications

A study by (Aranyos et al., 2003) explored the use of a related compound in tuning the properties of ruthenium bipyridine dyes for solar cells. This research demonstrates the importance of such compounds in the development of more efficient and versatile solar energy technologies.

Synthesis of Lycopodium Alkaloids

In a study by (Bisai & Sarpong, 2010), methoxypyridine, closely related to 2-Ethenyl-6-methoxypyridine, was used in the synthesis of Lycopodium alkaloids. This demonstrates the compound's relevance in the synthesis of complex natural products, which have various pharmaceutical applications.

Thermally Induced Rearrangement

A study conducted by (Lister et al., 2003) revealed that analogues of 2-methoxypyridine undergo rearrangement under certain conditions, shedding light on the thermal stability and reactivity of such compounds.

Cytotoxic Activity Assessment

Research by (Al‐Refai et al., 2019) assessed the cytotoxic activity of derivatives of 2-methoxypyridine. This study highlights the potential medical applications of such compounds, particularly in the field of cancer research.

Corrosion Inhibition

A study by (Ansari et al., 2015) demonstrated that pyridine derivatives, including those similar to 2-Ethenyl-6-methoxypyridine, can act as corrosion inhibitors. This suggests their utility in protecting metals from corrosion, whichis essential in various industrial applications.

Synthesis of Luminescent Materials

The research by (Ahipa et al., 2014) on the synthesis of luminescent materials involving methoxypyridine derivatives points to the potential of 2-Ethenyl-6-methoxypyridine in the development of new optoelectronic materials. These compounds could be used in displays, sensors, and other light-emitting applications.

Exploration in Inorganic Chemistry

The study by (Klausmeyer et al., 2003) explored ligand exchange reactions involving methoxide groups in inorganic chemistry. This study provides insights into the reactivity of methoxypyridine derivatives in complex chemical reactions, relevant in the synthesis of inorganic compounds.

Anticancer Activity

A study by (Liang et al., 2014) explored the synthesis of copper(II) complexes with methoxypyridine derivatives and their anticancer activity. This research underscores the potential biomedical applications of these compounds in the treatment of cancer.

Vibrational and Electronic Spectra Studies

Research by (Arjunan et al., 2011) on the vibrational and electronic spectra of chloro-methoxypyridine provides fundamental insights into the physical properties of these compounds, which is crucial in materials science and molecular engineering.

Safety And Hazards

2-Ethenyl-6-methoxypyridine is classified under the GHS07 category, indicating that it can be harmful . It has hazard statements H302, H315, H320, H335, which suggest that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethenyl-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-5-4-6-8(9-7)10-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETGPRGSYCRMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597989
Record name 2-Ethenyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-6-methoxypyridine

CAS RN

204569-88-0
Record name 2-Ethenyl-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204569-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of methyl(triphenyl)phosphonium bromide (7.07 g, 19.8 mmol, 1.1 eq) in dry THF (50 ml) at 0° C. is added n-butyl lithium (1.6M in cyclohexane, 12.5 ml, 19.8 mmol, 1.1 eq). After stirring at 0° C. for 20 minutes, a solution of 6-methoxypyridine-2-carbaldehyde a1-50 (2.5 g, 18 mmol, 1 eq) in dry THF (10 ml) is added dropwise to the mixture. The reaction mixture is warmed to room temperature for 30 minutes. The reaction mixture is quenched with 3 drops of water, and Rochelle salt is added (10 g). The mixture is filtered on Celite and MgSO4. The crude residue is distilled to afford 400 mg of pure 2-ethenyl-6-methoxypyridine a1-51.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

step 1—A mixture of 2-bromo-6-methoxypyridine (5.00 g), tributylvinyltin (9.30 mL), and PdCl2(PPh)3 in dioxane (100 mL) in a sealed tube was heated overnight at 100° C. The reaction was cooled to RT and the volatile organics were removed under reduced pressure. The crude residue was purified by SiO2 chromatography eluting with a EtOAc/hexane gradient (0 to 10% EtOAc) to afford 2.00 g of 2-methoxy-6-vinyl-pyridine (24) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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